molecular formula C17H14N4O3 B6014737 N'-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide

N'-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide

Cat. No.: B6014737
M. Wt: 322.32 g/mol
InChI Key: RMASAYAPJKIVAB-VCHYOVAHSA-N
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Description

N’-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N’-(1H-indol-3-yl)methylene-4-nitrobenzohydrazide
  • N’-(2-methyl-1H-indol-3-yl)methylene-4-chlorobenzohydrazide
  • N’-(2-methyl-1H-indol-3-yl)methylene-4-methoxybenzohydrazide

Uniqueness

N’-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide is unique due to the presence of both the indole and nitrobenzohydrazide moieties. This combination imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c1-11-15(14-4-2-3-5-16(14)19-11)10-18-20-17(22)12-6-8-13(9-7-12)21(23)24/h2-10,19H,1H3,(H,20,22)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMASAYAPJKIVAB-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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